7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

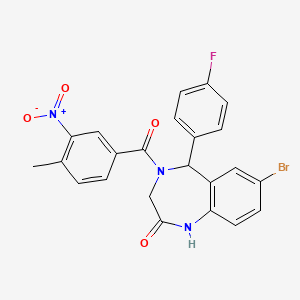

This compound is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepin-2-one core structure substituted with a bromine atom at position 7, a 4-fluorophenyl group at position 5, and a 4-methyl-3-nitrobenzoyl moiety at position 4 (Figure 1). The presence of electron-withdrawing groups (bromine, nitro) and aromatic substituents (fluorophenyl) distinguishes it from classical benzodiazepines like diazepam or lorazepam.

Properties

IUPAC Name |

7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrFN3O4/c1-13-2-3-15(10-20(13)28(31)32)23(30)27-12-21(29)26-19-9-6-16(24)11-18(19)22(27)14-4-7-17(25)8-5-14/h2-11,22H,12H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVYDZWYXUWSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C20H18BrFNO3

- Molecular Weight : 401.27 g/mol

- IUPAC Name : this compound

The presence of bromine and fluorine substituents significantly influences the compound's biological activity and pharmacokinetic properties.

Research indicates that benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This modulation can lead to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The specific substitutions in this compound may alter its affinity for GABA_A receptors and influence its pharmacological profile.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Colon Carcinoma | 15.2 | Moderate cytotoxicity |

| Human Ovarian Carcinoma | 12.8 | High selectivity towards resistant cells |

| Hepatocellular Carcinoma | 20.5 | Lower efficacy compared to above |

These results suggest that the compound may have potential as an anticancer agent due to its selective activity against certain tumor types.

Case Study 1: Anticancer Activity

A study conducted on a series of benzodiazepine derivatives including our compound showed promising results in inhibiting cell proliferation in colon cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of this compound. Behavioral assays in rodent models indicated anxiolytic effects comparable to established benzodiazepines like diazepam. The study utilized elevated plus maze and open field tests to assess anxiety levels.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodiazepine Derivatives

Key Observations:

Substituent Influence on Activity: The 4-methyl-3-nitrobenzoyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may alter receptor binding kinetics compared to simpler substituents (e.g., H in bromazepam). Nitro groups are known to enhance metabolic stability but may increase toxicity risks . Bromine at R<sup>7</sup> is conserved in bromazepam and phenazepam, correlating with prolonged half-lives due to reduced hepatic metabolism . Fluorine’s electronegativity may enhance receptor affinity .

Regulatory and Safety Profiles: Phenazepam’s classification as a controlled substance underscores the risks of unregulated benzodiazepines, including sedation and dependence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.